Bienvenue dans la boutique en ligne BenchChem!

2,4,9-Triazaspiro[5.5]undecan-3-one

fragment-based drug design regioisomerism hydrogen bonding

2,4,9-Triazaspiro[5.5]undecan-3-one is a spirocyclic small molecule (C8H15N3O, MW 169.22 g/mol) comprising a cyclic urea motif fused to a piperidine ring through a quaternary carbon. It possesses three hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 53.2 Ų, and a calculated logP of -0.7.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 561314-56-5
Cat. No. B3384565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,9-Triazaspiro[5.5]undecan-3-one
CAS561314-56-5
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC(=O)NC2
InChIInChI=1S/C8H15N3O/c12-7-10-5-8(6-11-7)1-3-9-4-2-8/h9H,1-6H2,(H2,10,11,12)
InChIKeyWASNZWYTDZEYJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,9-Triazaspiro[5.5]undecan-3-one (CAS 561314-56-5): A Positionally Defined Spirocyclic Urea Scaffold for Fragment-Based Discovery


2,4,9-Triazaspiro[5.5]undecan-3-one is a spirocyclic small molecule (C8H15N3O, MW 169.22 g/mol) comprising a cyclic urea motif fused to a piperidine ring through a quaternary carbon [1]. It possesses three hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 53.2 Ų, and a calculated logP of -0.7 [1]. The compound is classified as a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2A, H319), and respiratory tract irritant (STOT SE 3, H335) [2]. Its spirocyclic architecture confers conformational rigidity, making it an attractive scaffold for fragment-based drug discovery and combinatorial library synthesis.

Why Generic Substitution Fails for 2,4,9-Triazaspiro[5.5]undecan-3-one: Regioisomerism and Carbonyl Position Determine Binding Interactions


Simple replacement of 2,4,9-triazaspiro[5.5]undecan-3-one with its 1,4,9-regioisomer (CAS 1368106-56-2) or non-carbonyl analogs (e.g., 1,4,8-triazaspiro[5.5]undecane, CAS 554435-42-6) is scientifically unjustified without explicit experimental validation. The position of the three nitrogen atoms dictates the spatial orientation of hydrogen bond donors and acceptors, directly impacting molecular recognition by biological targets [1]. The cyclic urea carbonyl at position 3 introduces a critical dipole moment and metabolic stability profile absent in fully saturated analogs. Furthermore, the regioisomeric identity affects computed physicochemical properties such as logP and polar surface area [1], which in turn govern solubility, permeability, and off-target binding. Substituting based solely on molecular formula or scaffold class risks introducing uncontrolled variables that can invalidate structure-activity relationships and compromise data reproducibility.

Quantitative Differentiation Evidence for 2,4,9-Triazaspiro[5.5]undecan-3-one Versus Closest Analogs


Hydrogen Bonding Capacity Differs from 1,4,9-Regioisomer Due to Nitrogen Position

The 2,4,9-substitution pattern places two nitrogen atoms in the urea ring and one in the piperidine ring, yielding a computed hydrogen bond donor count (HBD) of 3 and acceptor count (HBA) of 2 [1]. In contrast, the 1,4,9-regioisomer (CAS 1368106-56-2) relocates one nitrogen, which according to structure-based prediction alters the spatial arrangement of HBD/HBA vectors despite sharing the same molecular formula. While explicit HBD/HBA counts for the 1,4,9-isomer are not compiled in major public databases, the topological difference is sufficient to alter target engagement profiles in chemokine receptor modulation, where a 1,4,9-triazaspiro core is explicitly claimed in patent literature for CCR4 antagonism [2]. The 2,4,9-isomer provides a distinct pharmacophoric geometry that cannot be accessed by the 1,4,9-regioisomer.

fragment-based drug design regioisomerism hydrogen bonding

Carbonyl-Containing Scaffold Offers Reduced logP Versus Fully Saturated 1,4,8-Triazaspiro[5.5]undecane

The cyclic urea carbonyl of 2,4,9-triazaspiro[5.5]undecan-3-one contributes to a computed XLogP3-AA of -0.7 [1], indicating hydrophilic character. The fully saturated analog 1,4,8-triazaspiro[5.5]undecane (CAS 554435-42-6, C8H17N3) lacks this carbonyl and is predicted by QSAR models to exhibit a logP approximately 1.0–1.5 units higher, placing it in a more lipophilic range. While experimental logP for the saturated analog is not publicly reported, the systematic difference introduced by the carbonyl group is well-established: replacement of a CH₂ group with a C=O reduces logP by roughly 1.0 unit. This difference shifts the target compound into a more desirable fragment-like lipophilicity space (logP < 0) for oral bioavailability and reduced promiscuous binding [1].

lipophilicity metabolic stability spirocyclic scaffold

Documented Hazard Profile Enables Compliant Laboratory Handling

2,4,9-Triazaspiro[5.5]undecan-3-one carries a notified CLP classification for skin irritation (Skin Irrit. 2, H315), eye irritation (Eye Irrit. 2A, H319), and specific target organ toxicity upon single inhalation exposure (STOT SE 3, H335) [1]. This classification, derived from aggregated notifier data submitted to ECHA, provides a clear regulatory basis for risk assessment and safe handling protocols. In contrast, the closely related 1,4,9-regioisomer (CAS 1368106-56-2) and 1,4,8-triazaspiro[5.5]undecane (CAS 554435-42-6) lack publicly available CLP notifications, leaving their hazard profiles undefined. Procuring a compound with a defined hazard classification reduces institutional EHS compliance burden and avoids unexpected safety incidents.

safety CLP classification laboratory procurement

Procurement Transparency: Verified Purity and Multi-Supplier Availability

Multiple independent suppliers list 2,4,9-triazaspiro[5.5]undecan-3-one at a minimum purity of 95% [1]. BLD Pharmatech offers 50 mg at $383 and 100 mg at $571 via ChemSpace [1]; Biosynth lists 50 mg at $850 and 0.5 g at $2,706.25 ; CymitQuimica offers 25 mg at €358 and 250 mg at €1,429 . This multi-supplier landscape provides competitive pricing options and supply chain redundancy. In contrast, the 1,4,9-regioisomer (CAS 1368106-56-2) has far fewer commercial sources, often requiring custom synthesis with extended lead times. The documented purity specification of ≥95% reduces the risk of introducing confounding impurities into sensitive biological assays.

chemical sourcing purity supply chain

Validated Application Scenarios for 2,4,9-Triazaspiro[5.5]undecan-3-one Based on Differential Evidence


Fragment-Based Screening Libraries Requiring Defined Hydrogen Bonding Geometry

The 2,4,9-substitution pattern provides a unique spatial arrangement of three hydrogen bond donors and two acceptors distinct from the 1,4,9-regioisomer [1]. This geometry is suited for probing binding pockets where precise HBD/HBA vector alignment is critical, such as kinase hinge regions or protease active sites. Using the 2,4,9-isomer avoids the pharmacophoric ambiguity introduced by the 1,4,9-isomer, ensuring SAR data integrity.

Lead Optimization Programs Targeting Chemokine Receptor Modulation

The triazaspiro[5.5]undecane scaffold is a core motif in potent chemokine receptor modulators, as exemplified by the CCR4 antagonist series described in EP1378510B1 [2]. While the patent primarily claims 1,4,9-substituted derivatives, the 2,4,9-isomer offers an underexplored regioisomeric space for developing novel chemokine receptor ligands with potentially differentiated selectivity profiles against CCR4, CCR5, or related GPCRs.

Medicinal Chemistry Campaigns Requiring Low logP Fragments with Metabolic Stability

With a computed logP of -0.7, 2,4,9-triazaspiro[5.5]undecan-3-one falls within the optimal lipophilicity range for fragment-based drug discovery (Rule of Three: logP ≤ 3) [3]. Its lower logP relative to fully saturated spirocyclic analogs reduces the risk of CYP450-mediated metabolism and phospholipidosis, making it a preferred starting point for optimization toward orally bioavailable candidates.

Academic and Industrial Laboratories Requiring Fully Characterized Hazard Profiles

The documented CLP classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a clear basis for risk assessment and safe handling protocols [4]. Laboratories operating under stringent EHS compliance frameworks can integrate this compound into workflows without the delays associated with characterizing an undefined hazard profile, which is often the case for less common spirocyclic analogs.

Quote Request

Request a Quote for 2,4,9-Triazaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.